Cas no 84268-33-7 (Benzenepropanoic acid,3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester)

Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester, is a benzotriazole derivative widely recognized for its role as a UV absorber in polymer stabilization. Its molecular structure, featuring a hydroxyphenyl benzotriazole moiety, enables efficient absorption of UV light in the 300-400 nm range, protecting materials from photodegradation. The tert-butyl group enhances compatibility with hydrophobic matrices, while the methyl ester improves solubility in organic systems. This compound exhibits excellent thermal stability and low volatility, making it suitable for high-temperature processing applications. Its effectiveness in extending the service life of coatings, plastics, and adhesives under UV exposure underscores its utility in industrial formulations.
Benzenepropanoic acid,3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester structure
84268-33-7 structure
Product Name:Benzenepropanoic acid,3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester
CAS No:84268-33-7
MF:C20H23N3O3
MW:353.414924860001
CID:726930
PubChem ID:93481
Update Time:2025-05-21

Benzenepropanoic acid,3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanoic acid,3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester
    • 2-[2\'-hydroxy-3\'-tert-butyl-5\'-(2\'\'-methoxycarbonylethyl)phenyl]-2H-benzotriazole
    • 2-[2'-hydroxy-3'-tert-butyl-5'-(2''-methoxycarbonylethyl)phenyl]-2H-benzotriazole
    • METHYL ESTER
    • Tinuvin 1130
    • Tinuvin 1130 Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester
    • 104810-47-1
    • UV-1130;Tinuvin 1130
    • BCP13287
    • D87591
    • SCHEMBL31360
    • UNII-634MC97D37
    • 2-[3'-t-butyl-5'-(2-methoxycarbonylethyl)-2'-hydroxyphenyl]-2h-benzotriazole
    • Q27894609
    • 2-(3'-tert-butyl-2'-hydroxy-5'-(2-methoxycarbonylethyl)phenyl)benzotriazole
    • Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester
    • Methyl 3-(3-tert-butyl-5-(2H-benzotriazol-2-yl)-4-hydroxyphenyl)propionate
    • FT-0697230
    • 634MC97D37
    • methyl 3-(3-benzotriazol-2-yl-5-tert-butyl-4-hydroxyphenyl)propionate
    • MFCD02100731
    • methyl 3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate
    • UV-1130
    • Methyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate
    • 2-[3'-t-butyl-2'-hydroxy-5'-(2-methoxycarbonylethyl)phenyl]benzotriazole
    • 104810-48-2
    • 84268-33-7
    • UV1130
    • 102577-46-8
    • NS00019540
    • Methyl 3-(2H-benzotriazol-2-yl)-5-tert-butyl-4-hydroxyhydrocinnamate
    • DTXSID9036488
    • methyl 3-[3-tert-butyl-5-(2H-benzotriazol-2-yl)-4-hydroxyphenyl]propionate
    • UJRDRFZCRQNLJM-UHFFFAOYSA-N
    • METHYL 3-[3-(1,2,3-BENZOTRIAZOL-2-YL)-5-TERT-BUTYL-4-HYDROXYPHENYL]PROPANOATE
    • TINUVIN-1130
    • Inchi: 1S/C20H23N3O3/c1-20(2,3)14-11-13(9-10-18(24)26-4)12-17(19(14)25)23-21-15-7-5-6-8-16(15)22-23/h5-8,11-12,25H,9-10H2,1-4H3
    • InChI Key: UJRDRFZCRQNLJM-UHFFFAOYSA-N
    • SMILES: OC1=C(C=C(CCC(=O)OC)C=C1C(C)(C)C)N1N=C2C=CC=CC2=N1

Computed Properties

  • Exact Mass: 353.174
  • Monoisotopic Mass: 353.174
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 479
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 77.2A^2
  • XLogP3: 4.7

Experimental Properties

  • Density: 1.21
  • Boiling Point: 500.239 °C at 760 mmHg
  • Flash Point: 256.335 °C
  • Refractive Index: 1.6

Benzenepropanoic acid,3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester Pricemore >>

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Additional information on Benzenepropanoic acid,3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester

Recent Advances in the Study of Benzenepropanoic Acid Derivative (CAS: 84268-33-7) and Its Applications in Chemical Biology and Medicine

The compound Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester (CAS: 84268-33-7) has garnered significant attention in recent years due to its unique chemical properties and potential applications in chemical biology and pharmaceutical research. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the compound's role as a potent ultraviolet (UV) absorber, making it a valuable additive in sunscreens and polymer stabilizers. Its benzotriazole moiety is particularly effective in scavenging free radicals, which contributes to its antioxidative properties. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to characterize its structure and confirm its stability under various environmental conditions.

In the pharmaceutical domain, preliminary in vitro studies suggest that this compound exhibits moderate inhibitory activity against certain inflammatory enzymes, such as cyclooxygenase-2 (COX-2). Researchers are exploring its potential as a lead compound for developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects. Molecular docking simulations have revealed favorable binding interactions with COX-2, supporting its therapeutic promise.

Moreover, the compound's methyl ester group has been a focal point in prodrug design. Recent pharmacokinetic studies indicate that this moiety enhances bioavailability, making it a candidate for oral drug formulations. However, challenges remain in optimizing its metabolic stability and minimizing off-target effects, which are currently under investigation via structure-activity relationship (SAR) studies.

Environmental impact assessments of 84268-33-7 have also emerged as a critical research area. While the compound is biodegradable under specific conditions, its persistence in aquatic systems raises concerns. Recent regulatory reviews emphasize the need for greener synthetic routes and improved waste management protocols to mitigate ecological risks.

In conclusion, Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester represents a multifaceted molecule with applications spanning materials science and medicine. Ongoing research is expected to unlock its full potential, particularly in targeted drug delivery and sustainable chemistry. Collaborative efforts between academia and industry will be pivotal in addressing current limitations and translating findings into practical solutions.

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